molecular formula C14H8BrClN2O2 B2869545 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 338774-67-7

6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

Cat. No. B2869545
CAS RN: 338774-67-7
M. Wt: 351.58
InChI Key: GYUZLZSUQLLJAL-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as BCH-Q, is a synthetic quinazolinone compound that has been studied for its potential applications in a variety of scientific and medical fields. BCH-Q is an interesting compound due to its unique structure, which consists of a bromine, a chlorine, and a hydroxy group in a quinazolinone ring. This structure gives BCH-Q a number of interesting properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, BCH-Q has been studied for its potential use in cancer treatments, as well as its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone serves as a key intermediate in the synthesis of various quinazolinone derivatives. Research by Badr, El-Sherief, and Mahmoud (1980) highlighted the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, showcasing their potential in creating compounds with significant antibacterial properties. The synthesis involves the treatment of 4-quinazolinones with phosphorus pentasulfide to produce 4-quinazolinethiones, and further chemical reactions lead to the formation of ethers, esters, and sulfonates, demonstrating the compound's versatility in chemical synthesis (Badr, El-Sherief, & Mahmoud, 1980).

Antiviral and Cytotoxic Activities

Dinakaran, Selvam, Declercq, and Sridhar (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, testing their antiviral activity and cytotoxicity against various viruses in cell culture. One derivative exhibited potent antiviral activity against the vaccinia virus, suggesting potential for research into treatments for poxviruses, including variola, the agent of smallpox. However, none of the compounds showed significant anti-HIV activity, indicating a specific spectrum of antiviral effectiveness (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Fluorescent Probe Development

Cai, Kuang, Pan, Liu, and Jiang (2015) developed a novel fluorescent probe based on a derivative of 6-chloro-4(3H)-quinazolinone for hydrogen peroxide detection. This research demonstrates the application of quinazolinone derivatives in analytical chemistry, especially for the detection of biologically relevant molecules. The probe showed a significant change in fluorescence intensity upon the addition of hydrogen peroxide, highlighting its potential for rapid and sensitive detection applications (Cai, Kuang, Pan, Liu, & Jiang, 2015).

Antimicrobial Activities

Patel and Patel (2011) synthesized a new class of 2-azetidinyl-4-quinazolinone derivatives starting from diclofenac analogue, which displayed pronounced antimicrobial activity. This study further supports the potential of this compound derivatives in developing new antimicrobial agents, providing a foundation for future antibiotic research (Patel & Patel, 2011).

properties

IUPAC Name

6-bromo-2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2/c15-9-4-5-12-11(7-9)14(19)18(20)13(17-12)8-2-1-3-10(16)6-8/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZLZSUQLLJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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